(1R)-2-(4-Bromophenyl)-1-methylethylamine HCl
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Overview
Description
®-1-(4-BROMOPHENYL)PROPAN-2-AMINE HYDROCHLORIDE is a chemical compound that belongs to the class of phenylpropanamines. It is characterized by the presence of a bromine atom attached to the phenyl ring and an amine group attached to the propan-2-amine chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-BROMOPHENYL)PROPAN-2-AMINE HYDROCHLORIDE typically involves the bromination of phenylpropanamine derivatives. One common method includes the reaction of 4-bromobenzaldehyde with nitroethane to form 4-bromo-β-nitrostyrene, which is then reduced to 4-bromoamphetamine. The final step involves the conversion of 4-bromoamphetamine to its hydrochloride salt.
Industrial Production Methods
Industrial production of ®-1-(4-BROMOPHENYL)PROPAN-2-AMINE HYDROCHLORIDE often employs large-scale bromination and reduction processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-BROMOPHENYL)PROPAN-2-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromoacetophenone or 4-bromobenzaldehyde.
Reduction: Production of various amine derivatives.
Substitution: Generation of compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
®-1-(4-BROMOPHENYL)PROPAN-2-AMINE HYDROCHLORIDE is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(4-BROMOPHENYL)PROPAN-2-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE
- ®-1-(4-FLUOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE
- ®-1-(4-METHOXYPHENYL)PROPAN-2-AMINE HYDROCHLORIDE
Uniqueness
®-1-(4-BROMOPHENYL)PROPAN-2-AMINE HYDROCHLORIDE is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom can influence the compound’s electronic properties, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C9H13BrClN |
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Molecular Weight |
250.56 g/mol |
IUPAC Name |
(2R)-1-(4-bromophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
BPCNYQPDJBGATO-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)Br)N.Cl |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
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